molecular formula C10H13ClN2O2 B2649882 2-Chloro-4-tert-butyl-6-nitroaniline CAS No. 335013-56-4

2-Chloro-4-tert-butyl-6-nitroaniline

Cat. No.: B2649882
CAS No.: 335013-56-4
M. Wt: 228.68
InChI Key: NMPRUOCXHYMXLG-UHFFFAOYSA-N
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Description

Overview of Halogenated and Alkylated Nitroaniline Derivatives in Chemical Research

The introduction of halogen atoms and alkyl groups onto the nitroaniline scaffold further diversifies the chemical space and offers a finer tuning of the molecule's properties. Halogens, such as chlorine, can serve as leaving groups in nucleophilic aromatic substitution reactions or can be used to modulate the electronic properties and steric hindrance of the molecule. Alkyl groups, like the tert-butyl group, are often incorporated to enhance solubility in organic solvents, provide steric bulk to direct subsequent reactions, or to modify the physical properties of the final products. chemsynthesis.complos.org

The study of these derivatives provides fundamental insights into structure-activity relationships, which is crucial for the rational design of new molecules with desired functionalities. chemsynthesis.com The presence of these substituents can significantly impact the compound's reactivity, stability, and potential applications.

Academic Significance of 2-Chloro-4-tert-butyl-6-nitroaniline in Organic Transformation

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant academic interest as a model compound for studying complex organic transformations. The presence of three different substituents at specific positions on the aniline (B41778) ring (chloro, tert-butyl, and nitro) makes it an intriguing substrate for investigating the interplay of steric and electronic effects in various reactions.

The chloro and nitro groups ortho to the amino group create a sterically hindered and electronically distinct environment, which could lead to unique reactivity and selectivity in reactions such as diazotization, acylation, or further electrophilic aromatic substitution. The tert-butyl group at the para position further influences the electronic distribution within the ring.

Contextualization within Fine Chemical Synthesis and Materials Science Precursors

Substituted nitroanilines are important intermediates in the synthesis of a wide range of fine chemicals, including dyes, pigments, and pharmaceuticals. prepchem.comnih.gov They are often used as starting materials for the production of more complex molecules through multi-step synthetic sequences. prepchem.com For instance, the nitro group can be readily reduced to an amino group, opening up pathways to synthesize substituted phenylenediamines, which are precursors to polyamides and other polymers.

In materials science, nitroaniline derivatives are explored for their potential in creating novel organic materials with interesting optical and electronic properties. The push-pull electronic nature of these molecules can give rise to non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. While the specific applications of this compound in this field are yet to be fully explored, its structural motifs are consistent with those found in molecules investigated for such properties.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-4-nitroaniline (B86195)121-87-9C₆H₅ClN₂O₂172.57107-110
2,6-Dichloro-4-nitroaniline99-30-9C₆H₄Cl₂N₂O₂207.02188-191
4-tert-Butyl-2,6-dinitroaniline3356-95-0C₁₀H₁₃N₃O₄239.23148-150

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-chloro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRUOCXHYMXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Tert Butyl 6 Nitroaniline and Its Precursors

Strategic Approaches to Regioselective Functionalization of Aromatic Systems

The successful synthesis of 2-chloro-4-tert-butyl-6-nitroaniline hinges on the regioselective functionalization of an aromatic starting material. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The amino group of aniline (B41778) is a powerful ortho-, para-director and an activating group. However, under the strongly acidic conditions often used for nitration, it is protonated to form the anilinium ion, which is a meta-director and deactivating. byjus.comprepp.inkhanacademy.org The tert-butyl group is an ortho-, para-director and weakly activating, while the chloro group is also an ortho-, para-director but is deactivating. The nitro group is a strong deactivating group and a meta-director. These directing effects must be carefully considered when devising a synthetic route.

Nitration Strategies for Substituted Anilines

The direct nitration of aniline and its derivatives can be a complex process. researchgate.net The use of a mixture of nitric acid and sulfuric acid is a common method for nitration. khanacademy.org However, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline molecule, resulting in the formation of tarry oxidation products and lower yields of the desired nitroanilines. researchgate.net Furthermore, in the strongly acidic medium, the amino group is protonated to the anilinium ion, which directs the incoming nitro group to the meta position. byjus.comprepp.in This can lead to a mixture of ortho, meta, and para isomers, with a significant amount of the meta product being formed. khanacademy.org

To overcome these challenges and achieve selective nitration, one common strategy is to protect the amino group via acylation, for instance, by converting it to an acetanilide. The acetyl group moderates the activating effect of the amino group and sterically hinders the ortho positions, favoring the formation of the para-nitro product. The protecting group can then be removed by hydrolysis to regenerate the amino group.

Nitrating Agent/MethodSubstrateKey Features & Challenges
HNO₃ / H₂SO₄AnilineStrong oxidizing conditions can lead to degradation. Protonation of the amino group leads to meta-directing anilinium ion, resulting in a mixture of isomers. byjus.comprepp.inkhanacademy.orgresearchgate.net
Acetanilide ProtectionAnilineThe acetyl group moderates the activating effect and sterically hinders ortho positions, favoring para-nitration. The protecting group is later removed.
tert-Butyl nitrite (B80452) (TBN)N-alkyl anilinesA radical nitrating agent that can provide regioselective ring nitration, leading to N-nitroso N-alkyl nitroanilines. researchgate.net

Halogenation Techniques (Chlorination) in Sterically Hindered Systems

The introduction of a chlorine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution using various chlorinating agents. In sterically hindered systems, the choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity. For instance, the chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution has been shown to be an effective method. rsc.orgpsu.edu The selectivity of the chlorination can be influenced by the acidity of the reaction medium and the nature of the N-chloroamine. rsc.org

Another approach involves the use of tert-butyl hypochlorite (B82951) in the presence of a zeolite catalyst, which can provide remarkable para-selectivity due to the shape-selective properties of the catalyst. psu.edu This method is particularly advantageous for producing isomerically pure chloroaromatics and avoids the use of traditional Lewis acid catalysts that can generate corrosive byproducts. psu.edu

Chlorinating Agent/SystemSubstrate TypeKey Features & Advantages
N-chloroamines / Acidic SolutionAromatic HydrocarbonsSelectivity can be controlled by acidity and the nature of the N-chloroamine. rsc.orgpsu.edu
tert-Butyl hypochlorite / Zeolite CatalystMono- and di-substituted aromaticsHighly regioselective for mono-chlorination, particularly para-selective. Avoids the use of corrosive Lewis acid catalysts. psu.edu

Introduction of tert-Butyl Groups via Friedel-Crafts Alkylation or Related Methods

The tert-butyl group is typically introduced onto an aromatic ring via the Friedel-Crafts alkylation reaction. youtube.commasterorganicchemistry.com This reaction involves the use of a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid like sulfuric acid. edubirdie.comcerritos.edu The reaction proceeds through the formation of a tert-butyl carbocation, which then acts as the electrophile. masterorganicchemistry.commnstate.edu

A significant challenge in Friedel-Crafts alkylation is polyalkylation, as the introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation. youtube.comedubirdie.com However, the bulky nature of the tert-butyl group can provide steric hindrance that limits overalkylation. cerritos.edu The choice of solvent can also play a role; for example, acetic acid can be used as it is capable of dissolving both polar and non-polar compounds. edubirdie.com

Alkylating AgentCatalystKey Features & Considerations
tert-Butyl chlorideAlCl₃A common and effective method for tert-butylation. cerritos.edu
tert-Butyl alcoholH₂SO₄An alternative to alkyl halides, proceeding through protonation and loss of water to form the carbocation. edubirdie.commnstate.edu

Multi-Step Synthetic Routes and Reaction Pathway Optimization

The synthesis of this compound is a multi-step process that requires careful planning of the reaction sequence to ensure the desired arrangement of substituents. libretexts.orgmagritek.comtrine.eduyoutube.com The order in which the nitration, halogenation, and alkylation steps are performed is critical to the success of the synthesis.

Sequential Nitration, Halogenation, and Alkylation Procedures

A plausible synthetic route would likely begin with a readily available substituted aniline. For example, starting with 4-tert-butylaniline (B146146), the first step could be the protection of the amino group by acetylation to form N-(4-tert-butylphenyl)acetamide. This would be followed by nitration, which would be directed to the position ortho to the amino group (and meta to the tert-butyl group) due to the directing effect of the acetamido group. Subsequent chlorination would then be directed to the other ortho position of the acetamido group. Finally, deprotection of the amino group by hydrolysis would yield the target molecule.

An alternative pathway could start with p-nitroaniline. google.com Chlorination of p-nitroaniline can yield 2-chloro-4-nitroaniline (B86195). chemicalbook.comprepchem.com This intermediate could then be subjected to Friedel-Crafts alkylation to introduce the tert-butyl group. However, the strongly deactivating nitro group would make the Friedel-Crafts reaction challenging.

A third possibility involves starting with 2-chloro-4-nitroaniline and introducing a bromine atom at the 6-position, followed by a subsequent reaction to replace the bromine with a tert-butyl group, although this would likely involve more complex organometallic chemistry. chemicalbook.com

Green Chemistry Considerations in Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.govchemrxiv.orgchemrxiv.org For the synthesis of substituted anilines and their derivatives, this includes the use of less hazardous reagents, avoiding the use of organic solvents where possible, and improving atom economy. sphinxsai.com

For instance, in the nitration step, alternatives to the traditional nitric acid/sulfuric acid mixture are being explored to reduce the use of strong, corrosive acids. Similarly, in the chlorination step, the use of zeolite catalysts with tert-butyl hypochlorite offers a greener alternative to traditional Lewis acid catalysts by being reusable and producing less corrosive waste. psu.edu

Furthermore, developing synthetic methods that are efficient, scalable, and can be performed at room temperature are key aspects of green chemistry. nih.gov The development of novel, catalyst-free, and additive-free reactions under mild conditions is a significant goal in this area. researchgate.net

Synthetic StepConventional MethodGreener Alternative
Nitration HNO₃ / H₂SO₄Exploring milder nitrating agents and reaction conditions to reduce acid waste.
Chlorination Lewis acid catalysts (e.g., AlCl₃)Use of reusable zeolite catalysts with tert-butyl hypochlorite. psu.edu
Alkylation AlCl₃ catalystInvestigating more environmentally benign and recyclable catalysts.
Overall Process Use of volatile organic solventsDevelopment of solvent-free reactions or use of greener solvents like water. chemrxiv.org

One-Pot Synthesis Approaches for Related Aniline Derivatives

One-pot syntheses of polysubstituted anilines often involve cascade reactions where the formation of the benzene (B151609) ring and the introduction of various substituents occur in a single, uninterrupted sequence. Such strategies are particularly valuable for creating structurally diverse aniline derivatives from simple precursors.

Evaluation of Reaction Conditions and Yield Optimization

The successful synthesis of this compound hinges on the careful control of reaction parameters. The directing effects of the amino, tert-butyl, and subsequently introduced chloro and nitro groups must be managed to achieve the desired substitution pattern.

Influence of Catalysts and Reagents on Reaction Selectivity and Efficiency

The regioselectivity of electrophilic aromatic substitution on the 4-tert-butylaniline precursor is a critical challenge. The amino group is a strong ortho-, para-director, while the bulky tert-butyl group at the para position sterically hinders this location and directs incoming electrophiles to the ortho positions.

Chlorination: For the selective introduction of a chlorine atom at the C2 position, various catalytic systems have been explored for related anilines. Organocatalysts, such as secondary ammonium (B1175870) salts, have demonstrated high efficacy in directing the ortho-chlorination of anilines. These catalysts are believed to operate through the formation of an intermediate that facilitates the selective delivery of the electrophilic chlorine source to the ortho position. The choice of chlorinating agent is also crucial; reagents like N-chlorosuccinimide (NCS) are commonly employed.

Nitration: Subsequent nitration at the C6 position must be performed with care to avoid polysubstitution and oxidation of the aniline. The presence of both an activating amino group and a deactivating chloro group, along with the bulky tert-butyl group, influences the position of nitration. The reaction is typically carried out using a nitrating mixture, such as nitric acid in sulfuric acid. The acetyl protection of the amino group is a common strategy to moderate its activating effect and prevent oxidation, thereby allowing for more controlled nitration. Catalytic methods for the nitration of protected anilines, for example using copper catalysts, have also been developed to improve selectivity under milder conditions. Research into the regioselective nitration of N-alkyl anilines using reagents like tert-butyl nitrite has also shown promise for controlling the position of the nitro group introduction.

Reagent/CatalystTarget TransformationKey Findings
Secondary Ammonium SaltOrtho-chlorinationHigh regioselectivity for ortho-chlorination of anilines.
N-Chlorosuccinimide (NCS)ChlorinationEffective chlorine source for the chlorination of anilines.
Nitric Acid/Sulfuric AcidNitrationStandard nitrating agent, requires careful control of conditions.
Acetic AnhydrideProtection of amino groupModerates the activating effect of the amino group and prevents oxidation during nitration.
Copper CatalystsNitrationEnables nitration of protected anilines under milder conditions.
tert-Butyl NitriteNitrationUsed for regioselective nitration of N-alkyl anilines.

Temperature and Pressure Control in Industrial-Scale Synthesis Analogues

While specific industrial-scale synthesis data for this compound is proprietary, analogous processes for similar compounds, such as the synthesis of 2-chloro-4-nitroaniline, provide insights into the importance of temperature and pressure control. In a patented process for the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene (B32671) via aminolysis, the reaction is conducted at elevated temperatures and pressures.

Precise control of these parameters is essential for several reasons:

Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter batch times and increased throughput.

Selectivity: Temperature can significantly influence the regioselectivity of substitution reactions. In the case of aromatic substitutions, different isomers may be favored at different temperatures.

Safety: Exothermic reactions, such as nitration, require careful temperature management to prevent runaway reactions. Industrial reactors are equipped with sophisticated cooling systems to dissipate the heat generated.

Phase Control: In reactions involving gaseous reagents like ammonia, pressure is a critical parameter to maintain the concentration of the reactant in the liquid phase and drive the reaction to completion.

ParameterTypical Range (Analogous Processes)Rationale
Temperature130-160 °CTo achieve a sufficient reaction rate and influence selectivity.
Pressure3.2 MPa (approx. 31.6 atm)To maintain the concentration of gaseous reactants and control the reaction.

Alternative Solvents and Solvent-Free Reaction Environments

The use of conventional organic solvents in chemical synthesis is increasingly scrutinized due to environmental concerns. Research into greener alternatives is ongoing, with ionic liquids and solvent-free conditions showing promise for reactions relevant to the synthesis of this compound.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. In the context of halogenation and nitration of aromatic compounds, ionic liquids have been shown to influence reaction rates and selectivity. For instance, the use of ionic liquids as solvents for the chlorination and bromination of unprotected anilines with copper halides has been reported to proceed with high yield and regioselectivity under mild conditions.

Solvent-Free Reactions: Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste and simplified product isolation. Solvent-free approaches to nitration have been developed, which can offer a more sustainable route to nitroaromatic compounds. These methods often involve the use of solid-supported reagents or high-energy mixing techniques to ensure efficient reaction kinetics. While the direct application to the complex synthesis of this compound may present challenges in terms of heat transfer and reagent mixing, the principles of solvent-free chemistry are an important consideration for developing more sustainable synthetic routes.

Reaction EnvironmentAdvantagesPotential Challenges for Complex Syntheses
Ionic LiquidsLow volatility, high thermal stability, potential for improved selectivity and recyclability.Cost, viscosity, and product separation can be issues.
Solvent-FreeReduced waste, simplified workup, lower cost.Heat and mass transfer limitations, potential for localized overheating.

Reactivity and Mechanistic Investigations of 2 Chloro 4 Tert Butyl 6 Nitroaniline

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-Chloro-4-tert-butyl-6-nitroaniline is significantly influenced by its substituents, which direct the course of both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the strong electron-withdrawing nitro group located ortho to the chloro substituent. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.govlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, and subsequently, the chloride ion is expelled to restore the aromaticity of the ring. libretexts.org

The general mechanism is as follows:

Addition: A nucleophile (Nu-) attacks the C2 carbon, breaking the aromatic pi-system and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The leaving group (Cl-) is eliminated, and the aromatic ring is reformed, yielding the substituted product.

Due to this activation, a variety of nucleophiles can readily displace the chloro group under relatively mild conditions. The bulky tert-butyl group at the C4 position has a minimal electronic effect on this position but may exert some steric influence on the approaching nucleophile.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions
NucleophileReagent ExampleExpected ProductIllustrative Conditions
MethoxideSodium methoxide (NaOCH₃)2-Methoxy-4-tert-butyl-6-nitroanilineMethanol, 50-70 °C
AmmoniaAqueous Ammonia (NH₃)4-tert-Butyl-6-nitrobenzene-1,2-diamineEthanol, sealed tube, 100-150 °C
HydrosulfideSodium hydrosulfide (NaSH)2-Mercapto-4-tert-butyl-6-nitroanilineEthanol/Water, reflux
Aniline (B41778)Aniline (C₆H₅NH₂)N¹-(4-tert-Butyl-2-nitro-6-aminophenyl)anilineBase catalyst (e.g., K₂CO₃), high temperature

Electrophilic Aromatic Substitution Reactivity of the Aniline Moiety

For electrophilic aromatic substitution (EAS), the reactivity of the ring is primarily controlled by the powerful activating effect of the amino (-NH₂) group. The amino group is a strong ortho, para-director, significantly increasing the electron density at positions C3, C5, and C1. byjus.comwikipedia.orglkouniv.ac.in The other substituents also exert directing effects:

-NH₂ (Amino): Strongly activating, ortho/para-directing.

-C(CH₃)₃ (tert-Butyl): Weakly activating, ortho/para-directing.

-Cl (Chloro): Weakly deactivating, ortho/para-directing.

-NO₂ (Nitro): Strongly deactivating, meta-directing.

The directing influences are summarized below:

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting Preference
-NH₂C1Strongly ActivatingC3, C5
-ClC2Weakly DeactivatingC4, C6
-C(CH₃)₃C4Weakly ActivatingC3, C5
-NO₂C6Strongly DeactivatingC1, C3, C5

The cumulative effect is a strong activation of the ring towards electrophiles, with the amino group being the dominant directing group. chemistrysteps.com Substitution is therefore predicted to occur at the positions ortho and para to the amino group, which are C3 and C5 (C1 is already substituted). Of these, the C5 position is sterically more accessible than the C3 position, which is flanked by the bulky tert-butyl group. Therefore, electrophilic substitution, such as bromination or nitration, is expected to occur predominantly at the C5 position.

Reduction of the Nitro Group to Amino Functionality

The nitro group at the C6 position can be selectively reduced to a primary amino group, yielding 4-tert-butyl-6-chloro-1,3-phenylenediamine. This transformation is a key step in the synthesis of various derivatives and can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst. rsc.org

Common catalyst systems include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under hydrogen pressures ranging from atmospheric to several hundred psi. A significant challenge in the hydrogenation of chloronitroaromatics is preventing the competitive hydrodechlorination (loss of the chlorine atom). mdpi.comresearchgate.net The choice of catalyst and reaction conditions is crucial for maximizing selectivity. For instance, platinum-based catalysts are often highly effective for the selective reduction of the nitro group while minimizing the loss of the chloro substituent. rsc.org Additives can also be used to inhibit dehalogenation. researchgate.net

Chemical Reduction Methods and Selectivity

Classic chemical reduction methods offer an alternative to catalytic hydrogenation and are often highly selective. The Béchamp reduction, which uses iron metal in the presence of an acid like hydrochloric acid, is a widely applicable method for converting aromatic nitro compounds to anilines. wikipedia.org

Other common chemical reducing agents include:

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Stannous chloride (Sn/HCl).

Sodium borohydride (NaBH₄) in the presence of a catalyst. nih.govnih.gov

These methods are generally very selective for the nitro group, leaving the chloro substituent and the aromatic ring intact. The reaction with metals like iron or tin proceeds via a series of electron transfer steps, with the metal being oxidized as the nitro group is reduced. wikipedia.org

Table 3: Comparison of Methods for Nitro Group Reduction
MethodReagentsTypical ConditionsSelectivity Notes
Catalytic HydrogenationH₂, Pd/C or Pt/CEthanol, 1-5 atm H₂, 25-50 °CHigh efficiency; risk of hydrodechlorination which can be minimized by catalyst choice and additives. rsc.orggoogle.com
Béchamp ReductionFe, HCl (catalytic)Water/Ethanol, refluxExcellent selectivity for the nitro group; cost-effective and widely used in industry. wikipedia.org
Tin/HCl ReductionSn, conc. HClRefluxEffective and selective, but requires stoichiometric amounts of metal and produces tin waste.

Derivatization via Amino Group Transformations

The reduction of this compound produces 4-tert-butyl-6-chloro-1,3-phenylenediamine, a versatile intermediate with two nucleophilic amino groups. These amino groups can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse array of more complex molecules.

The two amino groups (at C1 and C3) will have different reactivities due to their electronic and steric environments. The C1 amino group is ortho to a chloro substituent, while the C3 amino group is ortho to both a chloro and a tert-butyl substituent, making it more sterically hindered.

Potential derivatization reactions include:

Diazotization: Treatment of the diamine with nitrous acid (HNO₂) can lead to the formation of a bis-diazonium salt. However, selective diazotization of one amino group may be possible under controlled conditions. These diazonium salts are valuable intermediates for Sandmeyer-type reactions, allowing the introduction of various substituents (e.g., -OH, -CN, -Br, -I).

Acylation: Reaction with acyl chlorides or anhydrides will form amides. Depending on the stoichiometry, mono- or di-acylated products can be obtained.

Imine Formation: Condensation with aldehydes or ketones can form imines (Schiff bases), particularly at the less sterically hindered C1 amino group. nih.gov

Heterocycle Formation: Reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline derivatives. nih.gov Similarly, reactions with other bifunctional reagents can be used to construct a variety of heterocyclic rings.

The differential reactivity of the two amino groups allows for regioselective synthesis, making the resulting phenylenediamine a valuable building block in medicinal and materials chemistry.

Acylation and Protection Strategies

Acylation of the amino group in aniline and its derivatives is a fundamental reaction in organic synthesis, often employed as a protection strategy to modulate the reactivity of the aromatic ring. libretexts.orgpearson.com In the case of this compound, the acylation is expected to be challenging due to the steric hindrance imposed by the ortho-chloro and ortho-nitro substituents.

The general mechanism for the acylation of an amine involves the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, such as an acid chloride or anhydride. The reactivity of the amino group is, however, diminished by the presence of electron-withdrawing groups. In this compound, both the chloro and the nitro groups are electron-withdrawing, reducing the nucleophilicity of the amino group.

Table 1: Factors Influencing the Acylation of this compound

FactorEffect on AcylationRationale
Ortho-chloro group HindranceThe bulky chlorine atom sterically hinders the approach of the acylating agent to the amino group.
Ortho-nitro group Hindrance and Electronic DeactivationThe nitro group is both bulky and strongly electron-withdrawing, reducing the nucleophilicity of the amino group.
Para-tert-butyl group Electronic Activation (minor)The tert-butyl group is weakly electron-donating through hyperconjugation, which slightly increases the electron density on the ring, but its effect on the amino group's nucleophilicity is minimal compared to the deactivating groups.

Due to these combined effects, forcing conditions, such as the use of a more reactive acylating agent (e.g., an acid chloride over an anhydride) and a non-nucleophilic base in an inert solvent, might be necessary to achieve successful acylation. The resulting acetamide, N-(2-chloro-4-tert-butyl-6-nitrophenyl)acetamide, would have a significantly less reactive amino group, allowing for selective reactions on other parts of the molecule if desired.

Diazotization and Subsequent Reactions

Diazotization of aromatic amines is a pivotal reaction for the synthesis of a wide array of functional groups via the corresponding diazonium salts. researchgate.netchemicalnote.com The reaction typically involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). chemicalnote.com

For this compound, the formation of the 2-chloro-4-tert-butyl-6-nitrobenzenediazonium salt is expected to be influenced by the substitution pattern on the aromatic ring. acs.org The presence of two ortho substituents, the chloro and nitro groups, can sterically hinder the approach of the nitrosating agent to the amino group. Furthermore, the electron-withdrawing nature of these groups reduces the basicity of the amino group, which can affect the initial nitrosation step.

Table 2: Potential Subsequent Reactions of 2-Chloro-4-tert-butyl-6-nitrobenzenediazonium Salt

Reaction TypeReagent(s)Expected Product
Sandmeyer Reaction CuCl/HCl1,2-dichloro-4-tert-butyl-6-nitrobenzene
CuBr/HBr1-bromo-2-chloro-4-tert-butyl-6-nitrobenzene
CuCN/KCN2-chloro-3-cyano-5-tert-butylnitrobenzene
Schiemann Reaction HBF₄, heat2-chloro-1-fluoro-4-tert-butyl-6-nitrobenzene
Gattermann Reaction Cu powder/HCl1,2-dichloro-4-tert-butyl-6-nitrobenzene
Replacement by Hydroxyl H₂O, heat2-chloro-4-tert-butyl-6-nitrophenol
Replacement by Hydrogen H₃PO₂1-chloro-3-tert-butyl-5-nitrobenzene

The stability of the resulting diazonium salt is also a crucial factor. Generally, electron-withdrawing groups enhance the stability of arenediazonium salts. Therefore, the nitro group in the ortho position is expected to contribute positively to the stability of the 2-chloro-4-tert-butyl-6-nitrobenzenediazonium salt.

Conformational Analysis and Steric Hindrance Effects

The conformation of this compound is largely dictated by the steric interactions between the bulky substituents on the benzene ring. The tert-butyl group at the para position is not expected to cause significant out-of-plane distortion of the ring itself. However, the ortho-substituents, the chloro and nitro groups, will have a profound impact on the orientation of the amino group and the nitro group relative to the plane of the aromatic ring.

Theoretical calculations on related molecules, such as 2-chloro-4-nitroaniline (B86195) and 2-methyl-6-nitroaniline, have shown that there are energy barriers to the rotation of the nitro group. nih.govresearchgate.net In this compound, the steric repulsion between the amino group, the chloro atom, and the nitro group will likely force the nitro group to twist out of the plane of the benzene ring to minimize these unfavorable interactions. This twisting would reduce the resonance interaction between the nitro group and the aromatic π-system.

Table 3: Predicted Conformational Features of this compound

Structural FeaturePredicted ConformationConsequence
Nitro Group Twisted out of the plane of the benzene ringReduced resonance stabilization and altered electronic effects.
Amino Group Likely non-planar (pyramidalized)Reduced overlap of the nitrogen lone pair with the aromatic ring, affecting basicity and nucleophilicity.
C-N bonds Potential for restricted rotationDue to steric hindrance, rotation around the C-NH₂ and C-NO₂ bonds may be hindered.

These conformational effects have significant implications for the molecule's reactivity. The reduced planarity of the nitro and amino groups can alter their electronic influence on the aromatic ring and their participation in reactions.

Proposed Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity of this compound. The following are proposed mechanisms for acylation and diazotization, taking into account the specific substituents of the molecule.

Proposed Mechanism for Acylation:

The acylation of this compound with an acyl chloride (RCOCl) in the presence of a non-nucleophilic base (B:) is proposed to proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The steric hindrance from the ortho-chloro and ortho-nitro groups makes this step the rate-determining step.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Ion Elimination: The intermediate collapses, and the chloride ion is eliminated.

Proton Transfer: The non-nucleophilic base removes a proton from the positively charged nitrogen atom to yield the final N-acylated product and the protonated base.

Proposed Mechanism for Diazotization:

The diazotization of this compound in the presence of nitrous acid (HONO) is proposed to occur through the following steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The amino group of this compound, despite its reduced nucleophilicity, attacks the nitrosonium ion.

Proton Transfer: A proton is transferred from the nitrogen to a water molecule, forming an N-nitrosamine.

Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the acid.

Formation of the Diazonium Ion: The protonated diazohydroxide eliminates a molecule of water to form the stable 2-chloro-4-tert-butyl-6-nitrobenzenediazonium ion.

The steric and electronic effects of the substituents play a critical role in each step of these mechanisms, influencing the reaction rates and the feasibility of the transformations.

Based on the conducted research, specific experimental spectroscopic and spectrometric data for the exact compound “this compound” is not available in the public domain. The search results yielded information on related but structurally distinct compounds, such as 2-chloro-4-nitroaniline and other substituted anilines.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for “this compound.” Generating such an article would require fabricating data, which would be scientifically unsound.

To fulfill a request of this nature, access to proprietary research databases, academic journals with specific studies on this compound, or original laboratory analysis would be necessary.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for 2-Chloro-4-tert-butyl-6-nitroaniline are not publicly available, studies on structurally related nitroaniline compounds, such as 2-bromo-6-chloro-4-nitroaniline, reveal common structural motifs and intermolecular interactions that are likely to be relevant. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, the presence of an amino (-NH₂) group and a nitro (-NO₂) group makes it highly susceptible to forming hydrogen bonds.

X-ray crystallography also reveals the preferred conformation of a molecule in the solid state. For this compound, key conformational features would include the planarity of the benzene (B151609) ring and the orientation of the amino, nitro, and tert-butyl substituents relative to the ring.

In many nitroaniline derivatives, the nitro and amino groups are often slightly twisted out of the plane of the benzene ring due to steric strain and electronic effects. For example, in 2,6-dichloro-4-nitroaniline, the amino and nitro groups are both rotated out of the aromatic plane. rsc.org Given the steric bulk of the tert-butyl group and the presence of an ortho-chloro substituent, it is highly probable that the functional groups in this compound would also be displaced from the plane of the benzene ring. The precise dihedral angles of these rotations could only be determined through experimental X-ray diffraction analysis.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound.

For this compound, with the molecular formula C₁₀H₁₃ClN₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen. This provides a benchmark for experimental verification.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage (%)
CarbonC12.01110120.1152.52
HydrogenH1.0081313.1045.73
ChlorineCl35.453135.45315.51
NitrogenN14.007228.01412.25
OxygenO15.999231.99814.00
Total Molecular Weight228.679100.00

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition and support the purity of the this compound sample.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties.

Optimization of Molecular Geometry and Electronic Structure

For related compounds like 2-chloro-4-nitroaniline (B86195), DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms (optimized molecular geometry). These calculations provide insights into bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, offering a basis for understanding the molecule's reactivity and spectroscopic behavior.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are often used to predict spectroscopic parameters. For instance, DFT can be used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For the related compound 2-chloro-4-nitroaniline, studies have shown that calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. This correlation allows for the assignment of specific vibrational modes to the observed spectral bands.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. For similar nitroaniline compounds, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and to calculate properties such as ionization potential, electron affinity, and global hardness.

Molecular Dynamics Simulations for Conformational Space Exploration

While no specific molecular dynamics simulations were found for 2-Chloro-4-tert-butyl-6-nitroaniline, this technique is generally used to explore the different conformations a molecule can adopt over time. By simulating the movement of atoms, researchers can understand the flexibility of the molecule and identify its most stable conformations, which is particularly important for larger and more complex molecules.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties like reactivity)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For substituted anilines, QSPR models could be developed to predict non-biological properties like chemical reactivity based on various molecular descriptors derived from their structure. However, no specific QSPR studies for this compound were identified.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, identifying the most likely pathways and the structures of transition states. For related compounds, such as the salts of 2-chloro-4-nitroaniline, theoretical calculations of the relaxed potential energy surface (rPES) have been used to investigate the energy barriers for the rotation of the nitro group. This type of analysis provides fundamental insights into the molecule's dynamic behavior and potential reaction mechanisms.

Applications in Chemical Synthesis and Functional Materials Non Medical/non Safety

Role as a Key Intermediate in Organic Synthesis

There is no available research data to support the role of 2-Chloro-4-tert-butyl-6-nitroaniline as a key intermediate in the following areas:

Coordination Chemistry: Ligand Development and Metal Complexation

Emerging Applications of Substituted Nitroanilines in Materials Science

Substituted nitroanilines are a versatile class of organic compounds characterized by an aniline (B41778) ring functionalized with nitro (-NO₂) and other substituent groups. The electronic push-pull nature created by the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group, along with other moieties like halogens and alkyl groups, imparts unique properties to these molecules. These properties make them valuable precursors and building blocks in various areas of materials science.

Precursors for Polymeric Materials

While direct polymerization of this compound is not documented, its structural analogues, particularly other substituted anilines, are key monomers in the synthesis of high-performance polymers like polyamides and polyimides. The amino group provides a reactive site for polymerization reactions.

For instance, diamine monomers containing tert-butyl groups have been used to synthesize novel aromatic polyamides and polyimides. The incorporation of bulky tert-butyl groups is a common strategy to enhance the solubility and processability of these otherwise rigid polymers without significantly compromising their thermal stability ntu.edu.tw. These polymers can be cast from solution to form tough, flexible films with high glass transition temperatures, making them suitable for applications in electronics and aerospace ntu.edu.tw.

Copolymers of aniline with nitroanilines, such as poly(aniline-co-o-nitroaniline), have also been synthesized. Research shows that incorporating nitroaniline units into the polyaniline backbone can modify the polymer's electrical and electrochemical properties researchgate.net. Although these copolymers often exhibit lower electrical conductivity than pure polyaniline, the presence of the nitro group can enhance other characteristics, such as frequency-dependent conductivity and charge delocalization along the polymer backbone researchgate.net.

Table 1: Properties of Polymers Derived from Substituted Anilines

Polymer Type Monomer Analogue Key Feature from Substituent Resulting Polymer Property Potential Application
Aromatic Polyamides Diamines with tert-butyl groups ntu.edu.tw Bulky group Enhanced solubility, high thermal stability ntu.edu.tw Flexible films for electronics
Copolymers Aniline and o-nitroaniline researchgate.net Nitro group Modified electrical conductivity researchgate.net Cathode materials, sensors

Development of Optical and Electronic Materials

Nitroaniline derivatives are widely studied for their nonlinear optical (NLO) properties, which arise from their significant molecular hyperpolarizability. This is a direct result of the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group.

Organic single crystals of compounds like 4-chloro-2-nitroaniline (4Cl2NA) have been developed and characterized for their NLO activity. Studies confirm that such materials can exhibit second-harmonic generation (SHG) efficiency, a key requirement for frequency-doubling applications in laser systems researchgate.net. The specific arrangement of molecules in a non-centrosymmetric crystal lattice is crucial for observing these second-order NLO effects researchgate.netresearchgate.net. The optical transparency and thermal stability of these crystals are also critical factors for their practical use researchgate.net.

Furthermore, the tunable electronic properties of substituted nitroanilines make them promising candidates for organic electronic devices. Research into compounds like 2-chloro-4-nitroaniline (B86195) suggests their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to form self-assembled structures smolecule.com. The modification of pyrene derivatives with click chemistry has also been shown to enhance NLO properties, indicating that functionalizing aromatic systems can lead to materials with improved performance for applications like optical limiting mdpi.com.

Table 2: Nonlinear Optical Properties of Analogue Compounds

Compound Crystal System Key Optical Property Measurement Technique
4-chloro-2-nitroaniline (4Cl2NA) researchgate.net Monoclinic Second-Harmonic Generation (SHG) Kurtz-Perry powder method
N-benzyl-3-nitroaniline (NB3N) Not specified Second-order NLO activity SHG Analysis

Role in Catalysis (as a ligand or catalyst precursor)

In the field of catalysis, aniline derivatives can serve as ligands that coordinate with metal centers to form active catalysts. The electronic and steric properties of the aniline can be fine-tuned by its substituents to influence the activity and selectivity of the catalyst.

While no catalytic applications are reported for this compound itself, related structures are relevant. For example, N-(tert-butyl)-N-methylanilines have been successfully used as chiral ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity researchgate.net. The bulky tert-butyl group plays a crucial role in creating a specific steric environment around the metal center, which directs the stereochemical outcome of the reaction.

Additionally, tert-butylamine has been identified as a highly effective bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a base and a ligand nih.govacs.org. The tertiary alkyl group enhances coordination lability, which facilitates efficient catalyst turnover, while its bulkiness can suppress undesired side reactions nih.govacs.org. This demonstrates the significant impact that tert-butyl groups can have in catalytic systems. The reduction of nitroanilines themselves is also a major area of catalytic research, often employing metal nanoparticles to convert toxic nitroarenes into valuable phenylenediamines nih.govresearchgate.net.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The industrial synthesis of substituted anilines often involves harsh conditions and hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 2-Chloro-4-tert-butyl-6-nitroaniline.

Key areas of investigation could include:

Green Chlorination and Nitration: Traditional electrophilic aromatic substitution methods frequently use aggressive reagents like chlorine gas and mixtures of nitric and sulfuric acids. Research into greener alternatives, such as using N-chlorosulfonamides as a source for chlorine or employing catalyst-free nitration with dilute aqueous nitric acid, could significantly reduce hazardous waste. chemicalbook.comfrontiersin.org The use of solid-supported catalysts and phase-transfer catalysis for these reactions also represents a promising approach to enhance selectivity and simplify product purification. uliege.benih.gov

Catalytic Alkylation: The introduction of the tert-butyl group is a critical step. Developing catalytic methods, for instance, using zeolites or other solid acid catalysts with reagents like methyl tert-butyl ether, could offer a more atom-economical and environmentally benign alternative to traditional Friedel-Crafts alkylation. google.com

Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative for both reduction and oxidation processes. Investigating the electrochemical reduction of a dinitro precursor or the anodic chlorination of a tert-butyl-nitroaniline could lead to highly selective and controlled synthetic routes that minimize the use of chemical oxidants and reductants. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic Step Traditional Method Proposed Sustainable Alternative Potential Advantages
Nitration Mixed Acid (HNO₃/H₂SO₄)Dilute Aqueous Nitric Acid; tert-Butyl Nitrite (B80452)Reduced acid waste, milder conditions, improved regioselectivity. frontiersin.orgacs.org
Chlorination Cl₂ gas, AlCl₃N-Chlorosulfonamides; Electrochemical Anodic ChlorinationSafer reagents, reduced catalyst waste, higher selectivity. chemicalbook.comnih.gov
Alkylation Friedel-Crafts (t-BuCl, AlCl₃)Catalytic reaction with Methyl tert-butyl ether (MTBE)Atom economy, catalyst recyclability, avoidance of corrosive reagents. google.com

Advanced Derivatization for Tailored Chemical Properties

The functional groups of this compound (amino, nitro, and chloro) serve as versatile handles for advanced derivatization, allowing for the synthesis of new molecules with tailored properties.

Future derivatization studies could focus on:

Amino Group Modifications: The primary amine is a key site for derivatization. It can be converted into a wide range of functional groups, including amides, sulfonamides, and thioureas. gsconlinepress.comresearchgate.net Nucleophilic aromatic substitution reactions at the 2-chloro position of similar nitroanilines suggest that N-alkylation and N-arylation are also feasible. tandfonline.comresearchgate.net These modifications can profoundly alter the molecule's solubility, electronic properties, and biological activity.

Nitro Group Reduction: The selective reduction of the nitro group to a second amino group would yield a substituted phenylenediamine. Such diamines are valuable monomers for the synthesis of high-performance polymers like polyimides or polybenzimidazoles, where the bulky tert-butyl group could enhance solubility and processability. mdpi.com

Nucleophilic Aromatic Substitution: While the chloro group is deactivated by the adjacent nitro group, it could potentially undergo nucleophilic substitution under specific conditions, allowing for the introduction of other functionalities like alkoxy or cyano groups.

Steric Influence of the Tert-butyl Group: The large tert-butyl group exerts significant steric hindrance, which can be exploited to direct reactions to other sites on the molecule or to stabilize reactive intermediates. rsc.orgnih.gov Its hydrophobic nature is also a key feature that can be leveraged in the design of molecules for specific environments, such as in polymer science or materials chemistry. univarsolutions.com

Integration of Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery.

Future computational research on this compound should include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecule's geometry, electronic structure, and vibrational spectra. researchgate.net This would provide insights into bond lengths, bond angles, and the distribution of electron density, helping to explain the influence of the various substituents. DFT is also valuable for studying reaction mechanisms, identifying transition states, and predicting the regioselectivity of derivatization reactions. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a specific application (e.g., as agrochemicals or pharmaceuticals), QSAR models can be developed. These models correlate structural features with activity, enabling the prediction of the properties of yet-unsynthesized compounds and prioritizing synthetic targets. nih.gov

Prediction of Material Properties: For potential applications in materials science, computational methods can predict key properties. For instance, the polarizability and hyperpolarizability, which are relevant for nonlinear optical materials, can be calculated. worldscientific.com For polymer applications, modeling can help predict properties like glass transition temperature and gas permeability.

Computational Method Predicted Property / Application Significance
Density Functional Theory (DFT) Molecular geometry, electronic structure, reactivity, reaction mechanisms.Provides fundamental understanding of the molecule's behavior and guides synthetic efforts. researchgate.netnih.gov
QSAR Biological activity (e.g., toxicity, pesticidal activity).Accelerates the discovery of active compounds by predicting the activity of new derivatives. nih.gov
Molecular Docking Binding affinity to biological targets.Identifies potential pharmaceutical or agrochemical applications by simulating interactions with proteins. acs.org
Property Prediction Models Nonlinear optical properties, polymer characteristics.Guides the development of new materials for specialized applications. worldscientific.com

Development of New Applications in Specialized Chemical Fields

The unique combination of functional groups suggests that this compound and its derivatives could find use in several specialized fields beyond being simple intermediates.

Promising areas for application-focused research include:

Materials Science: As noted, derivatives could serve as monomers for specialty polymers. The presence of the tert-butyl group can improve the thermal stability and solubility of polymers, making them suitable for applications like gas separation membranes. mdpi.comnih.gov The chromophoric nature of the nitroaniline system also suggests potential applications as dyes or pigments with unique properties conferred by the bulky substituent.

Agrochemicals: Many substituted anilines and nitroaromatic compounds exhibit biological activity. Future research could involve screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal properties. The biological activity of related nitroaniline structures has been noted in the literature. acs.org

Coordination Chemistry: Sterically hindered anilines are valuable as ligands for stabilizing unusual oxidation states or low-coordination-number metal complexes. rsc.org The amine group of this compound or its derivatives could act as a coordination site, with the bulky tert-butyl and ortho-substituents providing a sterically demanding pocket around a metal center.

Investigation of Stereochemical Aspects and Chiral Derivatives

While this compound is itself an achiral molecule, its structure serves as a valuable starting point for the synthesis of novel chiral compounds.

Future research in this area could explore:

Synthesis of Chiral Derivatives: The primary amine can be reacted with chiral reagents to introduce a stereocenter. For example, acylation with a chiral carboxylic acid would produce a chiral amide. More advanced methods, such as the transition-metal-free coupling of boronic esters with related aryl hydrazines, could be adapted to generate derivatives with chiral benzylic centers. nih.govthieme-connect.com

Chiral-at-Sulfur Moieties: A particularly interesting avenue is the reaction of the aniline (B41778) with sulfonimidoyl fluorides to create sulfonimidamides. These compounds contain a stereogenic center at the sulfur atom, introducing a novel form of chirality into the molecular framework.

Applications in Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The combination of a coordinating group, a chiral center, and significant steric bulk could lead to ligands that induce high enantioselectivity in metal-catalyzed reactions.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable platform for innovation in sustainable chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-tert-butyl-6-nitroaniline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration, chlorination, and tert-butyl substitution. For nitration, mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts, while chlorination may use Cl₂ gas or SOCl₂ under anhydrous conditions. Tert-butyl introduction often employs Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃. Reaction optimization requires monitoring via TLC or HPLC to track intermediates. Purity is confirmed by melting point analysis (e.g., 178°C observed in structurally similar nitroanilines ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). For example, 2-Chloro-6-methylaniline shows distinct methyl peaks at δ 2.3 ppm .
  • FT-IR : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH₂ bands (~3450 cm⁻¹).
  • GC-MS : Use acetonitrile-based standards (e.g., 2-Methyl-4-nitroaniline standards at 100 µg/mL ) for quantification.

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection at 254 nm (optimized for nitroaromatics). Compare retention times to certified reference materials (e.g., 2-Methyl-4-nitroaniline in acetonitrile ).
  • Melting Point Analysis : Compare observed values (e.g., 178°C in related compounds ) to literature data.

Advanced Research Questions

Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition pathways. For example, nitroanilines degrade exothermically above 200°C, releasing NOx gases. Storage below -20°C (as recommended for nitroaromatic standards ) minimizes thermal degradation. Computational modeling (DFT) can predict bond dissociation energies, focusing on C-NO₂ and C-Cl bonds.

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., hexane vs. DMSO). Nitro groups cause bathochromic shifts in polar solvents.
  • Cyclic Voltammetry : Quantify redox potentials to assess electron-withdrawing effects of Cl and NO₂ groups. Compare to analogs like 4-Chloro-3-methyl-6-nitrophenol (reduction peaks at -0.5 V ).

Q. How can contradictory literature data on the reactivity of this compound be resolved?

  • Methodological Answer : Apply systematic contradiction analysis :

Reproduce Experiments : Verify reaction conditions (e.g., temperature, catalyst loading).

Cross-Validate Analytical Data : Compare NMR/IR spectra with authenticated standards (e.g., 2-Chloro-6-methylaniline ).

Statistical Analysis : Use ANOVA to assess variability in reported yields or degradation rates.

Key Considerations

  • Synthetic Challenges : Steric hindrance from the tert-butyl group may reduce nitration efficiency; consider using directing groups or microwave-assisted synthesis.
  • Safety Protocols : Nitroaromatics are explosive precursors. Follow guidelines for handling hazardous reagents (e.g., UN No. 2660 for nitroanilines ).
  • Data Reproducibility : Archive raw spectral data and chromatograms (e.g., using formats in ) for peer review.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.